4-butoxy-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide
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Overview
Description
4-butoxy-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butoxy group, a dimethylamino group, and a pyrimidinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 4-amino-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-butoxy-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
- 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
Uniqueness
4-butoxy-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H29N5O2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-butoxy-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C24H29N5O2/c1-5-6-15-31-21-13-7-18(8-14-21)24(30)28-20-11-9-19(10-12-20)27-22-16-23(29(3)4)26-17(2)25-22/h7-14,16H,5-6,15H2,1-4H3,(H,28,30)(H,25,26,27) |
InChI Key |
OYRKGXMLMCWZFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C |
Origin of Product |
United States |
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